1-ethyl-2-(3-methylphenyl)-1H-1,3-benzodiazole
CAS No.: 638141-22-7
Cat. No.: VC7136643
Molecular Formula: C16H16N2
Molecular Weight: 236.318
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 638141-22-7 |
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Molecular Formula | C16H16N2 |
Molecular Weight | 236.318 |
IUPAC Name | 1-ethyl-2-(3-methylphenyl)benzimidazole |
Standard InChI | InChI=1S/C16H16N2/c1-3-18-15-10-5-4-9-14(15)17-16(18)13-8-6-7-12(2)11-13/h4-11H,3H2,1-2H3 |
Standard InChI Key | KDELMVAAHSGEJC-UHFFFAOYSA-N |
SMILES | CCN1C2=CC=CC=C2N=C1C3=CC=CC(=C3)C |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The compound’s structure consists of a benzodiazole scaffold—a benzene ring fused to a diazole ring containing two nitrogen atoms. The ethyl group (-CH2CH3) is attached to the nitrogen at position 1, while the 3-methylphenyl group (-C6H4CH3) is bonded to position 2 (Figure 1).
Molecular Formula: C16H16N2
Molecular Weight: 236.31 g/mol
IUPAC Name: 1-Ethyl-2-(3-methylphenyl)-1H-1,3-benzodiazole
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis of 1-ethyl-2-(3-methylphenyl)-1H-1,3-benzodiazole likely involves condensation or alkylation reactions, drawing parallels from methods used for analogous compounds :
Pathway 1: Condensation of o-Phenylenediamine
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Starting Materials:
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o-Phenylenediamine
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3-Methylbenzaldehyde (for introducing the 3-methylphenyl group)
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Ethylating agent (e.g., ethyl bromide)
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Procedure:
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Step 1: Condense o-phenylenediamine with 3-methylbenzaldehyde in the presence of a catalyst (e.g., ammonium nickel sulfate) under reflux or ultrasonic conditions to form the benzimidazole intermediate .
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Step 2: Alkylate the intermediate with ethyl bromide in a polar solvent (e.g., acetone) to introduce the ethyl group .
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Pathway 2: Direct Alkylation of Benzodiazole
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Starting Materials:
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Preformed 2-(3-methylphenyl)-1H-1,3-benzodiazole
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Ethyl bromide
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Procedure:
Optimization Insights
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Solvent Selection: Acetone or water enhances reaction efficiency due to solubility of intermediates .
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Catalysts: Ammonium nickel sulfate (10 mol%) improves yield in condensation steps .
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Energy Sources: Ultrasonic irradiation reduces reaction time from hours to minutes while maintaining yields >80% .
Table 1: Synthetic Conditions and Yields for Analogous Compounds
Compound | Method | Solvent | Catalyst | Time (h) | Yield (%) |
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2-Phenylbenzimidazole | Ultrasonic | Water | NiSO4 | 0.5 | 85 |
Ethyl-substituted benzothiazole | Reflux | Acetone | None | 5 | 75 |
Physicochemical and Functional Properties
Stability and Reactivity
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Thermal Stability: Benzodiazoles generally decompose above 250°C, with melting points influenced by substituents (predicted range: 180–220°C) .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and low solubility in water .
Electronic Properties
The electron-withdrawing diazole ring and electron-donating ethyl/methyl groups create a push-pull system, potentially enhancing applications in optoelectronics. Theoretical calculations (DFT) for similar compounds show HOMO-LUMO gaps of ~3.5 eV .
Application | Compound Example | Key Performance Metric |
---|---|---|
Anticancer Agents | 2-(4-Methoxyphenyl) derivatives | IC50: 5 µM (HeLa cells) |
OLEDs | Fluoro-substituted benzodiazoles | EQE: 12% |
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Controlling substitution patterns during alkylation remains non-trivial .
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Scalability: Ultrasonic methods require specialized equipment for large-scale production .
Research Opportunities
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